molecular formula C14H11ClN6O3 B11095406 5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid

5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid

Cat. No.: B11095406
M. Wt: 346.73 g/mol
InChI Key: ADKOVYRJJLDMFK-UBKPWBPPSA-N
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Description

5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of triazole, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The triazole moiety can be synthesized through the reaction of hydrazine with an appropriate nitrile, followed by cyclization. The furan ring is often introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable aromatic precursor.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized using microwave-assisted reactions to enhance yield and reduce reaction times. This method has been shown to be effective in the synthesis of similar triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group on the benzoic acid moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution of the chloro group can result in various substituted benzoic acids.

Scientific Research Applications

5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-{[(E)-2-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is unique due to its combination of triazole, furan, and benzoic acid moieties, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C14H11ClN6O3

Molecular Weight

346.73 g/mol

IUPAC Name

5-[5-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C14H11ClN6O3/c15-11-3-1-8(5-10(11)13(22)23)12-4-2-9(24-12)6-17-19-14-20-18-7-21(14)16/h1-7H,16H2,(H,19,20)(H,22,23)/b17-6+

InChI Key

ADKOVYRJJLDMFK-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NN=CN3N)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NN=CN3N)C(=O)O)Cl

Origin of Product

United States

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